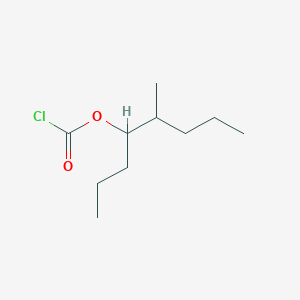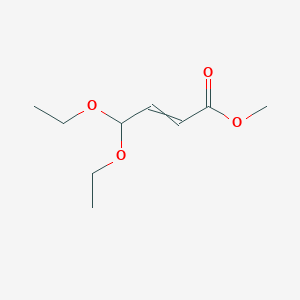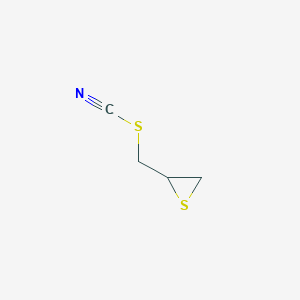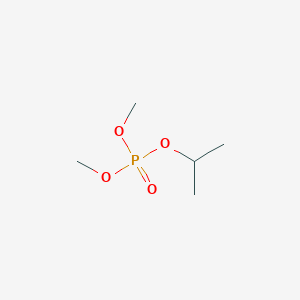
5-Methyloctan-4-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyloctan-4-yl carbonochloridate is a chemical compound with the molecular formula C10H19ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a carbonochloridate group attached to a 5-methyloctan-4-yl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.
Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.
Wissenschaftliche Forschungsanwendungen
5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyloctan-4-yl acetate
- 5-Methyloctan-4-yl bromide
- 5-Methyloctan-4-yl iodide
Uniqueness
Compared to its analogs, 5-Methyloctan-4-yl carbonochloridate is unique due to its high reactivity and versatility in forming various substituted products. Its carbonochloridate group provides a distinct advantage in synthetic applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
59734-24-6 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
5-methyloctan-4-yl carbonochloridate |
InChI |
InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
DJDOLGDERCIKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CCC)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)



![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
